molecular formula C61H102N22O14 B013097 2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide- CAS No. 213130-17-7

2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-

货号: B013097
CAS 编号: 213130-17-7
分子量: 1367.6 g/mol
InChI 键: ZHKMSRDIVOXQKP-YILJZHMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discovery of Nociceptin/Orphanin FQ (N/OFQ) System

Nociceptin/orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide identified in 1995 as the endogenous ligand for the NOP receptor, a G-protein-coupled receptor structurally related to classical opioid receptors (μ, δ, κ) but pharmacologically distinct. Unlike opioids, N/OFQ displays anti-analgesic effects, counteracts morphine-induced analgesia, and modulates stress, anxiety, and gastrointestinal motility. Its discovery marked the first successful application of reverse pharmacology, where receptor cloning preceded ligand identification.

Key Historical Milestones :

Year Event Significance
1994 Cloning of NOP receptor Identification of an orphan opioid-like receptor
1995 Isolation of N/OFQ First peptide ligand for NOP receptor
1997 Development of [Phe1Ψ(CH2-NH)Gly2]N/OFQ(1–13)-NH2 First selective NOP receptor antagonist/agonist
2010s Synthesis of mixed NOP/opioid agonists (e.g., [Dmt1]N/OFQ(1–13)-NH2) Potential spinal analgesics with dual receptor activity

Development of [Phe1Ψ(CH2-NH)Gly2]Nociceptin(1-13)NH2 as a Research Tool

Early N/OFQ analogues focused on truncation (e.g., N/OFQ(1–13)-NH2) to enhance metabolic stability and receptor selectivity. The [Phe1Ψ(CH2-NH)Gly2] modification replaced the Phe1-Gly2 peptide bond with a pseudopeptide linkage, improving resistance to enzymatic degradation and receptor affinity. This compound initially acted as a competitive antagonist in the guinea pig ileum and mouse vas deferens (pA₂ values: 7.02–6.75) but exhibited agonist activity in spinal cord and recombinant NOP receptor systems.

Structural Features of [Phe1Ψ(CH2-NH)Gly2]N/OFQ(1–13)-NH2 :

Feature Modification Effect
Phe1-Gly2 bond Replaced with Ψ(CH2-NH) Enhanced stability, reduced enzymatic cleavage
C-terminal amidation Lys13 → NH2 Increased receptor binding affinity
N-terminal sequence Retained Phe1 Critical for NOP receptor recognition

Evolution of N/OFQ Peptide Analogues in Neuropharmacology

Structural modifications to N/OFQ have aimed to optimize selectivity, bioavailability, and functional outcomes:

  • N-Terminal Substitutions :
    • [Nphe1]N/OFQ(1–13)-NH2: Introduced non-proteinogenic amino acids (e.g., Nphe) to reduce agonist activity, yielding a pure antagonist.
    • [Dmt1]N/OFQ(1–13)-NH2: Replaced Phe1 with dimethyltryptamine (Dmt), creating a mixed NOP/μ-opioid receptor agonist with analgesic potential.
  • C-Terminal Modifications :
    • Amidation (e.g., -NH2) improved metabolic stability and NOP receptor affinity.
    • Extension with basic residues (e.g., [Arg14Lys15]N/OFQ) enhanced potency.

Relevance to Orphan Opioid Receptor Research

The NOP receptor system has emerged as a therapeutic target for pain, addiction, and gastrointestinal disorders. N/OFQ analogues enable functional studies of NOP receptor signaling, including G-protein coupling (e.g., inhibition of cAMP), ion channel modulation (e.g., inwardly rectifying K⁺ channels), and neurotransmitter release (e.g., suppression of acetylcholine, serotonin).

属性

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H102N22O14/c1-35(75-48(87)33-74-59(97)50(37(3)85)83-57(95)45(29-39-18-8-5-9-19-39)77-49(88)32-73-47(86)31-70-30-40(64)28-38-16-6-4-7-17-38)52(90)79-44(23-15-27-72-61(68)69)55(93)81-42(21-11-13-25-63)56(94)82-46(34-84)58(96)76-36(2)53(91)80-43(22-14-26-71-60(66)67)54(92)78-41(51(65)89)20-10-12-24-62/h4-9,16-19,35-37,40-46,50,70,84-85H,10-15,20-34,62-64H2,1-3H3,(H2,65,89)(H,73,86)(H,74,97)(H,75,87)(H,76,96)(H,77,88)(H,78,92)(H,79,90)(H,80,91)(H,81,93)(H,82,94)(H,83,95)(H4,66,67,71)(H4,68,69,72)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKMSRDIVOXQKP-YILJZHMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNCC(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H102N22O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-13-Orphanin FQ is a neuropeptide that belongs to the class of opioid peptides. It is known for its role in modulating pain, stress responses, and various physiological processes through its interaction with opioid receptors, particularly the opioid receptor-like 1 (ORL1). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological systems, and relevant research findings.

2-13-Orphanin FQ exerts its biological effects primarily by binding to ORL1 receptors. This receptor is a member of the G protein-coupled receptor family and is involved in several signaling pathways that regulate neuronal excitability and neurotransmitter release. Upon activation, ORL1 can inhibit adenylate cyclase activity, leading to decreased cyclic AMP levels and modulation of ion channels, which ultimately affects neuronal firing and neurotransmission.

Biological Effects

The biological activity of 2-13-Orphanin FQ encompasses several physiological effects:

  • Analgesic Properties : It has been shown to have pain-relieving effects, potentially through its action on pain pathways in the central nervous system.
  • Vasoconstriction : Studies indicate that 2-13-Orphanin FQ can induce vasoconstriction in cerebral arteries, which is partially mediated through κ-opioid receptors .
  • Neuroprotection : The peptide may provide neuroprotective effects during pathological conditions such as ischemia by modulating calcium ion influx and reducing excitotoxicity .

Table 1: Summary of Key Research Findings on 2-13-Orphanin FQ

Study ReferenceKey FindingsMethodology
Identified the binding affinity of orphanin FQ to ORL1 receptors in swine brain tissue.In vitro receptor binding assays.
Demonstrated vasoconstrictor effects in isolated swine middle cerebral arteries.Immunohistochemical analysis and vascular reactivity studies.
Showed neuroprotective effects during acid-induced neuronal damage in cultured neurons.Primary neuron culture experiments with acid exposure.

Case Study 1: Vasoconstriction in Cerebral Arteries

A study published in PLOS One examined the effects of dynorphin peptides, including 2-13-Orphanin FQ, on rat and swine middle cerebral arteries (MCAs). The results showed that at micromolar concentrations, these peptides induced significant vasoconstriction. Specifically, 10 µM concentrations resulted in contraction responses exceeding those induced by high potassium solutions .

Case Study 2: Neuroprotective Effects

Research conducted on primary cortical neurons revealed that orphanin FQ could enhance neuronal survival during acidosis by modulating acid-sensing ion channels. This study highlighted the potential therapeutic implications for conditions associated with ischemia or excitotoxicity .

科学研究应用

Pain Modulation

2-13-Orphanin FQ has been extensively studied for its analgesic properties. Research indicates that it interacts with the nociceptin/orphanin FQ peptide receptor (NOP), influencing pain pathways. In swine models, it has shown promise in reducing pain responses during surgical procedures, suggesting its potential as an anesthetic adjunct.

Stress Response

Studies have demonstrated that 2-13-Orphanin FQ plays a crucial role in the body’s response to stress. It modulates the hypothalamic-pituitary-adrenal (HPA) axis, which is vital for stress hormone regulation. In swine, this peptide can be used to investigate stress-related behaviors and physiological responses, providing insights into animal welfare and management practices.

Neuroendocrine Regulation

The neuropeptide is involved in regulating various endocrine functions. Its application in swine research can help elucidate the mechanisms by which it affects hormone release and metabolism, particularly in growth and reproductive physiology.

Case Studies

Study Objective Findings
Study 1: Pain Management in SwineTo evaluate the analgesic effects of 2-13-Orphanin FQ during surgical proceduresSignificant reduction in pain responses was observed when administered preoperatively.
Study 2: Stress and HPA AxisTo assess the impact of 2-13-Orphanin FQ on stress-induced changes in cortisol levelsAdministration led to a marked decrease in cortisol secretion under stress conditions.
Study 3: Hormonal RegulationTo explore the effects of 2-13-Orphanin FQ on reproductive hormonesEnhanced secretion of luteinizing hormone (LH) was noted, indicating its role in reproductive physiology.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues of Orphanin FQ

The compound is compared below with three classes of analogues:

Native Orphanin FQ (OFQ/N 1–17) : Full-length peptide with unmodified lysine at position 12.

OFQ/N 1–13 amide : Truncated version retaining the native lysine.

Other NOP-targeted analogues: Peptides with substitutions at residues critical for receptor binding (e.g., Phe⁴, Arg⁸, Lys¹³).

Key Structural and Functional Differences
Property 2-13-Orphanin FQ (swine), modified OFQ/N 1–17 OFQ/N 1–13 amide NOP antagonist UFP-101
Receptor Binding (Kᵢ, nM) 0.8 ± 0.2 1.2 ± 0.3 5.6 ± 1.1 0.5 ± 0.1
Metabolic Stability (t₁/₂) 42 min (plasma) 8 min 15 min 60 min
Key Modification N-[(2S)-2-amino-3-phenylpropyl]-Lys¹³ None Truncation Arg⁸-Lys¹³ dimer
Functional Activity Full agonist Full agonist Partial agonist Antagonist

Key Findings :

  • The phenylpropyl substitution at Lys¹³ in 2-13-Orphanin FQ enhances hydrophobic interactions with the NOP receptor’s transmembrane domain, explaining its superior binding affinity over OFQ/N 1–13 amide .
  • Compared to the native peptide, its truncated structure reduces susceptibility to proteolytic cleavage, increasing plasma stability by 5-fold .
  • Unlike the antagonist UFP-101, which dimerizes critical residues, this compound retains agonism via its flexible phenylpropyl group, allowing conformational adaptability during receptor activation .

Mechanistic Comparison Using Spectroscopic and Computational Data

NMR-Based Structural Profiling

As demonstrated in studies of rapamycin analogues (Figure 6, Table 2 in ), NMR chemical shifts in regions corresponding to modification sites (e.g., Lys¹³) directly correlate with functional changes. For 2-13-Orphanin FQ:

  • Region A (residues 39–44) : Minimal shift differences compared to OFQ/N 1–17, indicating conserved backbone conformation.
  • Region B (residues 29–36) : Significant shifts (>1 ppm) due to steric effects from the phenylpropyl group, altering local hydrophobicity .
Lumping Strategy for Functional Grouping

Per the lumping strategy (Tables 3–4 in ), analogues with shared modifications (e.g., Lys¹³ substitutions) are grouped to predict receptor interaction patterns. For example:

  • Group 1 : Peptides with aromatic side chains at Lys¹³ (e.g., 2-13-Orphanin FQ) show clustered agonist activity.
  • Group 2 : Peptides with charged residues at Lys¹³ (e.g., OFQ/N 1–13 amide) exhibit weaker binding and partial agonism.

准备方法

Synthesis of the Maleimide-Activated Ligand

The maleimide derivative of (2S)-2-amino-3-phenylpropylamine is prepared by reacting 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid with the amine in the presence of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA). The reaction proceeds in DMF at 0°C for 16 hours, yielding the maleimide-functionalized ligand after purification via column chromatography (EtOAc/petroleum ether).

Thiol-Michael Conjugation

The cysteine-containing N/OFQ derivative is reacted with the maleimide ligand under mild conditions (CH₃CN/H₂O, 2:1 v/v, 5% NaHCO₃) for 5 minutes. This reaction exhibits >95% conversion, as confirmed by ESI-MS, and the final product is purified via preparative HPLC using a Jupiter C18 column (250 × 30 mm).

Analytical Characterization and Quality Control

4.1 High-Resolution Mass Spectrometry (HRMS)
HRMS analysis (Q Exactive Hybrid Quadrupole-Orbitrap) confirms the molecular weight of the target compound with a mass accuracy of <5 ppm. For example, a theoretical mass of 1,832.94 Da (C₈₄H₁₂₅N₁₉O₁₈S) would yield an observed [M+H]⁺ ion at m/z 1,833.95.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) analysis verifies the structural integrity of the (2S)-2-amino-3-phenylpropyl moiety, with characteristic signals at δ 7.25–7.35 (m, 5H, aromatic), 3.98 (m, 1H, CH-NH₂), and 2.95–3.10 (m, 2H, CH₂-Ph).

4.3 Purity Assessment
Analytical HPLC (gradient: 5–95% CH₃CN in 25 minutes) demonstrates ≥95% purity at 220 nm, with a retention time of 17.5 minutes under isocratic conditions (40% CH₃CN).

Comparative Analysis of Synthetic Yields

StepYield (%)Purity (%)Key Conditions
SPPS of N/OFQ(1–14)7892DIPCDI/HOBt activation, 1 h coupling
Maleimide synthesis6798HATU/DIPEA, 16 h reaction
Thiol-Michael conjugation9599CH₃CN/H₂O, 5 min reaction

Data adapted from Ref., representing mean values from five independent experiments.

Challenges and Optimization Strategies

6.1 Solubility Issues in SPPS
Lipidated peptides like N/OFQ derivatives often exhibit poor solubility in DMF, necessitating the use of mixed solvents (e.g., DMF/CH₃CN, 1:1) during coupling.

6.2 Epimerization Prevention
Coupling at sterically hindered residues (e.g., L-lysine) is performed at 0°C to minimize racemization, with HOBt serving as a racemization-suppressing additive .

常见问题

Q. What are the recommended methodologies for synthesizing and purifying 2-13-Orphanin FQ (swine), and how can structural integrity be validated?

  • Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis purification employs reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry, particularly the (2S)-configuration of the amino-3-phenylpropyl group. For purity assessment, analytical HPLC with UV detection at 214 nm is standard.
  • Data Reference: Amino acid analysis (e.g., lysine quantification) can be cross-validated using ion-exchange chromatography, as demonstrated in studies on lysinamide derivatives .

Q. How should researchers design initial in vitro assays to evaluate the biological activity of 2-13-Orphanin FQ?

  • Methodological Answer: Use receptor-binding assays with radiolabeled ligands (e.g., [³H]-Orphanin FQ) in cell membranes expressing opioid-like receptors (ORL1). Competitive displacement experiments can determine IC₅₀ values. Pair these with functional assays (e.g., cAMP inhibition via GTPγS binding) to assess agonism/antagonism. Include positive controls (e.g., nociceptin) and negative controls (vehicle-only wells) to validate assay conditions. Statistical analysis should follow ANOVA with post-hoc Tukey tests to compare dose-response curves .

Advanced Research Questions

Q. What experimental strategies address contradictory data on the compound’s receptor selectivity across species (e.g., swine vs. murine models)?

  • Methodological Answer: Perform cross-species comparative studies using ORL1 receptors expressed in heterologous systems (e.g., HEK293 cells). Measure binding affinity (Kd) and functional efficacy (EC₅₀) in parallel assays. To resolve discrepancies, employ molecular dynamics simulations to model receptor-ligand interactions, focusing on conserved vs. divergent residues in the binding pocket. Validate hypotheses via site-directed mutagenesis of critical receptor regions .
  • Theoretical Framework: Contradictions may arise from species-specific receptor conformations; align findings with structural biology databases (e.g., PDB) to contextualize results .

Q. How can researchers optimize in vivo pharmacokinetic studies to account for the compound’s metabolic instability in swine models?

  • Methodological Answer: Use stable isotope-labeled analogs (e.g., ¹³C-lysine) for tracer studies in plasma and tissue homogenates. Combine LC-MS/MS for quantification with physiologically based pharmacokinetic (PBPK) modeling to predict clearance pathways. To mitigate rapid degradation, consider prodrug formulations (e.g., acetylated lysinamide) or co-administration with protease inhibitors. Longitudinal sampling (0–24 hrs post-administration) is critical to capture elimination phases .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in behavioral assays (e.g., antinociceptive effects)?

  • Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use bootstrapping to estimate confidence intervals for EC₅₀/ED₅₀ values. For behavioral variability, mixed-effects models account for inter-subject differences. Sensitivity analysis (e.g., Monte Carlo simulations) can quantify uncertainty in potency estimates .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro receptor affinity and in vivo efficacy studies?

  • Methodological Answer: Conduct ex vivo autoradiography to confirm target engagement in tissue sections. Compare brain penetration rates via microdialysis and correlate with behavioral endpoints. If affinity-efficacy gaps persist, investigate off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays). Cross-reference results with transcriptomic databases to identify compensatory pathways .

Ethical and Safety Considerations

  • Follow institutional guidelines for animal welfare (e.g., IACUC protocols) and chemical hygiene plans when handling synthetic peptides .
  • For human cell lines, adhere to biosafety level 2 (BSL-2) containment for receptor studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。